1H-Imidazole, 1-methyl-2-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-methyl-2-(phenylazo)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The phenylazo group attached to the imidazole ring imparts unique properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-2-(phenylazo)- can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with diazonium salts derived from aniline. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-methyl-2-(phenylazo)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-methyl-2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the azo bond and formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-methyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-methyl-2-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The phenylazo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: A precursor in the synthesis of various imidazole derivatives.
2-Phenylimidazole: Shares structural similarities but lacks the methyl and azo groups.
4-Phenyl-1H-imidazole: Another derivative with different substitution patterns.
Uniqueness: 1H-Imidazole, 1-methyl-2-(phenylazo)- is unique due to the presence of both the methyl and phenylazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72908-92-0 |
---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(1-methylimidazol-2-yl)-phenyldiazene |
InChI |
InChI=1S/C10H10N4/c1-14-8-7-11-10(14)13-12-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
FLAQUJIURZWQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.